molecular formula C17H23N3O B4073404 2,6-dimethyl-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

2,6-dimethyl-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Cat. No. B4073404
M. Wt: 285.4 g/mol
InChI Key: CQUMGLVPEKJJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethyl-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine, also known as DMOM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMOM is a piperidine derivative that contains an oxadiazole ring and a methylphenyl group.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is not fully understood, but it is believed to involve the modulation of sigma-1 receptor activity. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including calcium signaling, ion channel regulation, and protein folding. This compound has been shown to bind to the sigma-1 receptor with high affinity, which may result in the modulation of these cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. This compound has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases. Additionally, this compound has been shown to have anti-inflammatory effects and to reduce oxidative stress in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2,6-dimethyl-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. Additionally, this compound can be used as a fluorescent probe, which allows for the detection of metal ions and protein-protein interactions. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving 2,6-dimethyl-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine. One direction is to further investigate the mechanism of action of this compound, particularly its interaction with the sigma-1 receptor. Another direction is to explore the potential therapeutic applications of this compound, particularly in the treatment of neurodegenerative diseases and inflammatory diseases. Additionally, further research is needed to determine the potential toxicity of this compound and to develop safer derivatives of this compound.

Scientific Research Applications

2,6-dimethyl-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has been used in various scientific research studies due to its potential applications as a fluorescent probe and as a ligand for receptors. This compound has been shown to have high affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, neuroprotection, and cell survival. This compound has also been used as a fluorescent probe to detect the presence of metal ions and to study protein-protein interactions.

properties

IUPAC Name

5-[(2,6-dimethylpiperidin-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-12-7-9-15(10-8-12)17-18-16(21-19-17)11-20-13(2)5-4-6-14(20)3/h7-10,13-14H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUMGLVPEKJJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CC2=NC(=NO2)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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